
Physicochemical Characterization of 4-
Chloropyrimidine-2,5-diamine: A Technical

Guide

Author: BenchChem Technical Support Team. Date: February 2026

Compound of Interest

Compound Name: 4-Chloropyrimidine-2,5-diamine

CAS No.: 14631-09-5

Cat. No.: B086178 Get Quote

Executive Summary & Structural Distinction
4-Chloropyrimidine-2,5-diamine (CAS: 14631-09-5) is a specialized pyrimidine intermediate

distinct from its more common isomer, 4-chloro-2,6-diaminopyrimidine (a Minoxidil precursor).

This compound serves as a critical scaffold in the synthesis of purine mimics, antifolates, and

kinase inhibitors.

Its chemical utility is defined by the C4-Chlorine "handle" (susceptible to nucleophilic aromatic

substitution,

) and the differential nucleophilicity of the amines at the C2 and C5 positions. This guide
provides a rigorous physicochemical profile and characterization strategy, addressing the
specific challenges of distinguishing this isomer and handling its unique reactivity.

Structural Identity
IUPAC Name: 4-Chloropyrimidine-2,5-diamine[1][2][3][4]

CAS Number: 14631-09-5[2][3][4][5]

Molecular Formula:

[6]
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Molecular Weight: 144.56 g/mol

SMILES:Nc1cnc(Cl)c(N)n1

Molecular Identity & Spectroscopic Profiling
Accurate identification relies on distinguishing the 2,5-diamine substitution pattern from 2,4-

and 4,6- isomers.

Nuclear Magnetic Resonance (NMR)
The proton environment is the primary confirmation tool.

-NMR (DMSO-

):

~7.5-8.0 ppm (1H, s): The proton at C6. This is the diagnostic signal. In 2,4-diamino-6-
chloropyrimidine, the ring proton is at C5, which is more shielded (

~5.7 ppm). The downfield shift to ~7.8 ppm confirms the proton is adjacent to ring
nitrogens and the electron-withdrawing chlorine.

~6.0-6.5 ppm (2H, s, broad): C2-Amino group (

).

~4.5-5.5 ppm (2H, s, broad): C5-Amino group (

).

Differentiation: The C5-amine is typically more electron-rich and may appear upfield

relative to the C2-amine, which is flanked by two ring nitrogens.

Mass Spectrometry (MS)
Ionization: ESI+ (Electrospray Ionization).

Parent Ion (

): m/z 145.0.[7]
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Isotope Pattern: A distinct 3:1 ratio between m/z 145 and 147 confirms the presence of a

single Chlorine atom (

vs

).

Infrared Spectroscopy (FT-IR)
3300–3450

: Primary amine N-H stretching (doublet peaks).

1580–1650

: C=N ring stretching and N-H bending.

~750–800

: C-Cl stretching vibration.

Solid-State & Physicochemical Properties[7]
Thermal Analysis
This compound exhibits high crystallinity due to extensive intermolecular hydrogen bonding

between the amino groups and ring nitrogens.

Melting Point: Expected range >200°C (often with decomposition).

TGA (Thermogravimetric Analysis): Essential to determine desolvation onset. 5-amino

pyrimidines can be hygroscopic or form hydrates.

Solubility Profile
The compound is amphoteric but predominantly basic.

Water: Low to Moderate. Solubility increases significantly at pH < 4 (protonation of ring

nitrogens).
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DMSO/DMF: High solubility (Preferred for

reactions).

Alcohols (MeOH/EtOH): Moderate solubility; often requires heating.

Non-polar (Hexane/DCM): Insoluble.

Reactivity Mapping (The "C5 vs C2" Rule)
The critical synthetic advantage of this molecule is the reactivity difference between the two

amines.

C5-Amine: Resembles an aniline. It is more nucleophilic and susceptible to oxidation. It

reacts faster with electrophiles (e.g., acyl chlorides) than the C2-amine.

C2-Amine: Resembles a guanidine moiety. It is less nucleophilic due to the electron-

withdrawing nature of the adjacent ring nitrogens.

C4-Chlorine: Activated for

, but the electron-donating C5-amine deactivates the ring slightly compared to 4-
chloropyrimidine.

Figure 1: Reactivity profile highlighting the differential behavior of functional groups.

Analytical Method Development (HPLC)[8][9][10]
Separating highly polar diaminopyrimidines requires preventing peak tailing caused by the

interaction of amines with residual silanols on the column.

HPLC Protocol (Self-Validating)
Column: C18 with Polar Embedded Group (e.g., Waters SymmetryShield or Phenomenex

Synergi Hydro) or HILIC for enhanced retention.

Rationale: Standard C18 often fails to retain this polar molecule, leading to elution in the

void volume.
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Mobile Phase A: 10 mM Ammonium Acetate (pH 6.0) or 0.1% TFA in Water.

Note: Buffering is critical to control the ionization state of the amines.

Mobile Phase B: Acetonitrile.[6][8][9]

Gradient: 5% B to 40% B over 15 minutes. (Keep organic low to retain polar species).

Detection: UV at 254 nm (aromatic max) and 280 nm.

System Suitability:

Tailing Factor (

): Must be < 1.5.

Resolution (

): > 2.0 from any hydrolysis byproduct (2,5-diamino-4-hydroxypyrimidine).

Impurity Profile
Common impurities to track during synthesis or storage:

Hydrolysis Product: 2,5-diamino-4-hydroxypyrimidine (Loss of Cl).

Oxidation Dimers: Azo-linkages at the C5 position (indicated by yellow/brown discoloration).

Characterization Workflow
This workflow ensures the material meets the stringent requirements for pharmaceutical

intermediates.

Figure 2: Step-by-step analytical workflow for validating 4-chloropyrimidine-2,5-diamine.

Data Summary Table
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Property Value / Characteristic Method

Appearance
Off-white to pale yellow

crystalline powder
Visual

Molecular Weight 144.56 Da Calculated

Mass Spectrum

m/z 145.0 (

), 147.0 (

)

ESI-MS

Melting Point > 200°C (dec.)[6] DSC

Solubility
DMSO (High), Water (Low),

MeOH (Mod.)
Gravimetric

pKa (Calc.) ~3.5 (Ring N), ~6.0 (Amine) Potentiometric Titration

Storage
2-8°C, Inert Atmosphere

(Argon/Nitrogen)
Stability Protocol

Storage Warning: The C5-amine is sensitive to oxidation. Store under inert gas and protect

from light to prevent the formation of colored oxidative impurities.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
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scientists and researchers to drive progress in science

and industry.
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